REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[C:8]#[N:9])[CH:2]=1.[C:16](#[N:19])[CH:17]=[CH2:18]>>[C:8]([C:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)([N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[CH2:18][CH2:17][C:16]#[N:19])#[N:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(C#N)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CCC#N)(N1CCOCC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |